Ethyl 2-cyanopropanoate
Overview
Description
Ethyl 2-cyanopropanoate, also known as ethyl 2-cyanopropionate, is an organic compound with the molecular formula C6H9NO2. It is an ester derived from propanoic acid and is characterized by the presence of a cyano group attached to the second carbon atom of the propanoate chain. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanopropanoate can be synthesized through various methods. One common method involves the reaction of ethyl cyanoacetate with an alkyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyano group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of 2-cyanopropanoic acid with ethanol in the presence of an acid catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanopropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-cyanopropanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: 2-Cyanopropanoic acid and ethanol.
Reduction: 2-Aminopropanoic acid derivatives.
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 2-cyanopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cyanopropanoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the cyano and ester functional groups, which can participate in various chemical reactions. The cyano group can act as a nucleophile or an electrophile, while the ester group can undergo nucleophilic substitution reactions. These properties make this compound a versatile intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Ethyl 2-cyanopropanoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl cyanoacetate: Similar structure but with the cyano group attached to the alpha carbon of the acetate group.
Ethyl 2-cyano-2-methylpropanoate: Similar structure but with an additional methyl group on the second carbon.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
ethyl 2-cyanopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-9-6(8)5(2)4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRVXYXORIINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313963 | |
Record name | Ethyl 2-cyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-99-2 | |
Record name | Ethyl 2-cyanopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyanopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1572-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Ethyl 2-cyanopropanoate play in the research described in the provided scientific paper?
A1: this compound acts as a substrate, specifically an α-methyl cyano ester substrate, in asymmetric Michael addition reactions catalyzed by novel nickel-based chiral bifunctional catalysts. [] These reactions aim to create new carbon-carbon bonds and introduce chirality, which is crucial for developing new pharmaceuticals and other fine chemicals.
Q2: How does the structure of this compound influence its reactivity in the described reactions?
A2: The presence of the α-methyl and cyano groups in this compound enhances its reactivity as a Michael donor. The electron-withdrawing cyano group stabilizes the enolate formed during the reaction, while the α-methyl group introduces steric hindrance, potentially influencing the enantioselectivity of the reaction. Further research exploring the impact of modifications to the ester group (ethyl in this case) on the reaction outcomes could provide valuable insights into structure-activity relationships. []
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